

An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate*

Cat. No.: B080210

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Introduction

This technical guide provides a comprehensive overview of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, a member of the pyrazole class of heterocyclic compounds. While a specific CAS number for "**Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate**" was not readily available, this document focuses on the closely related and well-documented compound, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS No. 5932-30-9)[1]. Pyrazole derivatives are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This guide will delve into the synthesis, physicochemical properties, and biological activities of this representative pyrazole carboxylate, with a particular focus on its anti-inflammatory potential.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate and related structures is presented below.

Property	Value	Reference Compound	CAS Number
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate	89-33-8[5]
Molecular Weight	232.2353 g/mol	Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate	89-33-8[5]
Appearance	White to off-white solid	Ethyl 5-methyl-1H-pyrazole-3-carboxylate	4027-57-0[6]
Storage	Powder, -20°C for 3 years; 4°C for 2 years	Ethyl 5-methyl-1H-pyrazole-3-carboxylate	4027-57-0[6]

Synthesis of Pyrazole Carboxylate Derivatives

The synthesis of pyrazole derivatives is often achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Another common method is the 1,3-dipolar cycloaddition reaction.[8]

This protocol is adapted from a general method for the synthesis of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[9]

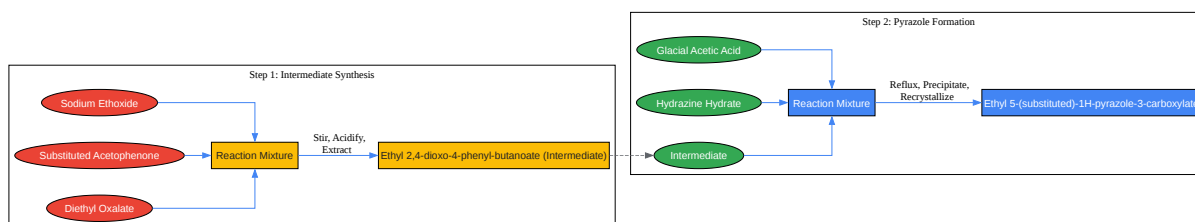
Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenyl-butanoates (Intermediate)

- To a cold solution (-5 °C) of sodium ethoxide, add diethyl oxalate.
- Slowly add a substituted acetophenone derivative to the reaction mixture.
- Stir the mixture at room temperature for 12-15 hours.
- Pour the reaction mixture into ice water and acidify with a suitable acid.

- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate.[9]

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

- Prepare a suspension of the intermediate ethyl 2,4-dioxo-4-phenyl-butanoate in glacial acetic acid.
- Add hydrazine hydrate to the suspension.
- Reflux the reaction mixture for a specified period.
- After cooling, pour the mixture into ice water.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.[9]



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Caption: General workflow for the synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

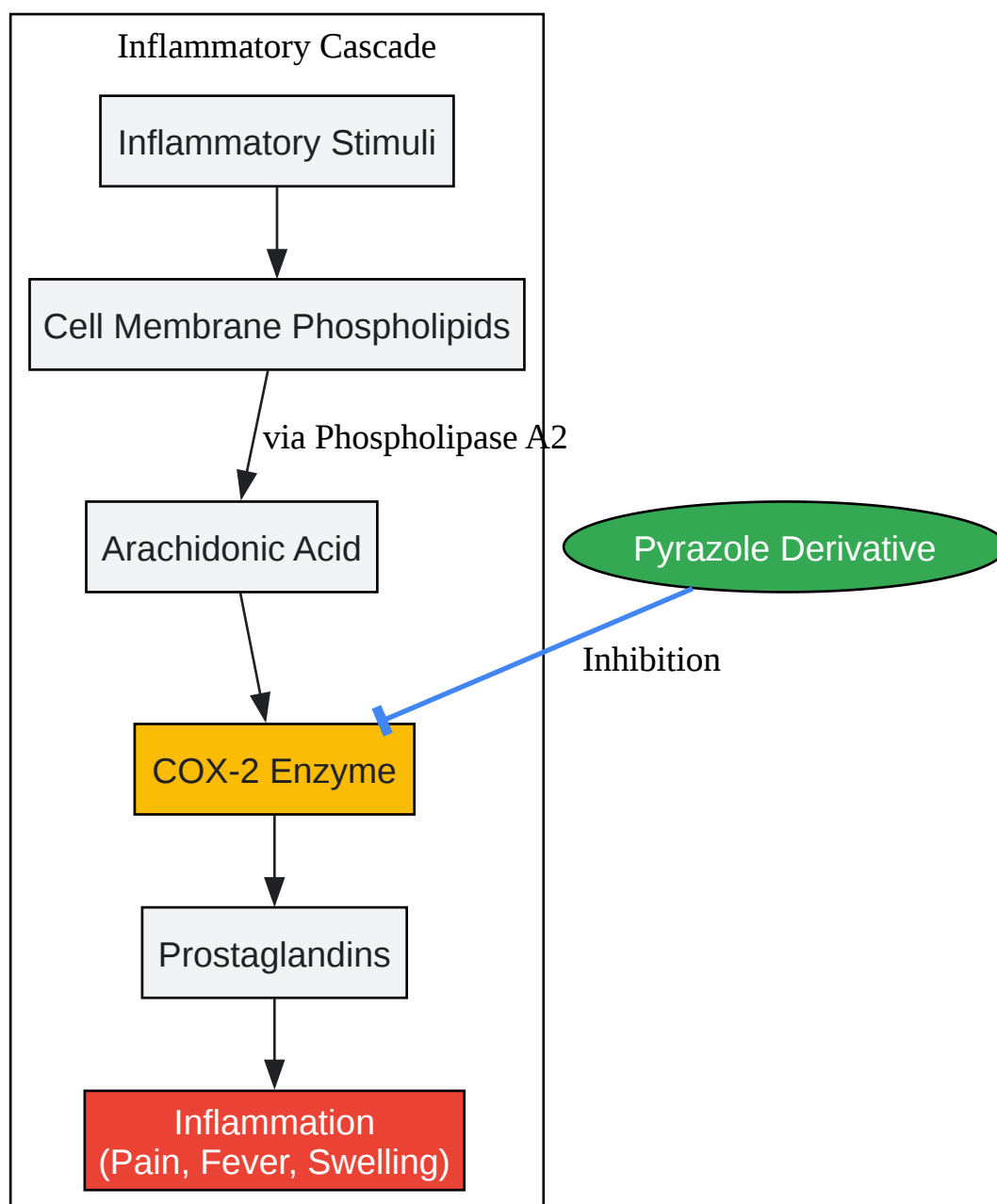
Biological Activity and Mechanism of Action

Pyrazole derivatives exhibit a broad spectrum of biological activities.^[3] A significant area of research has focused on their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.^[2]

Many pyrazole-containing compounds, such as the commercially available drug Celecoxib, are selective COX-2 inhibitors.^[2] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.^[2]

Studies on various substituted pyrazole derivatives have demonstrated significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema assay.^{[9][10]}

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.



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Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Besides their anti-inflammatory effects, pyrazole derivatives have been investigated for a range of other therapeutic applications:

- Antimicrobial and Antifungal Activity: Certain pyrazole carboxamides have shown notable antifungal activity against various phytopathogenic fungi.[11]

- **Anticancer Activity:** Pyrazole analogues have been found to inhibit the active site of kinase enzymes like Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation, suggesting their potential as anticancer agents.
- **Analgesic and Antipyretic Activity:** Some pyrazole derivatives have demonstrated analgesic and antipyretic effects.[\[4\]](#)

Quantitative Data on Biological Activity

The following table summarizes some of the reported quantitative data for the biological activity of pyrazole derivatives.

Compound Type	Activity	Assay	Result	Reference
Isoxazole pyrazole carboxylate 7ai	Antifungal	Mycelium growth inhibition against <i>R. solani</i>	EC ₅₀ = 0.37 µg/mL	[11]
3,5-diarylpyrazoles	COX-2 Inhibition	In vitro enzyme assay	IC ₅₀ = 0.01 µM	[2]
Pyrazole-thiazole hybrid	Dual COX-2/5-LOX Inhibition	In vitro enzyme assays	IC ₅₀ = 0.03 µM (COX-2), 0.12 µM (5-LOX)	[2]
Carboxyphenylhydrazide derivative (N7)	Anti-inflammatory	Cotton granuloma test	1.13 (relative activity to celecoxib)	[10]

Conclusion

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate and its derivatives represent a versatile class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the COX-2 enzyme, makes them attractive candidates for the development of safer non-steroidal anti-inflammatory drugs. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. Further research into the structure-

activity relationships of these compounds is warranted to optimize their efficacy and safety profiles for various clinical applications.

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